molecular formula C19H21N3O2 B13884478 5-(6,7-dimethoxyisoquinolin-1-yl)-N-isopropylpyridin-2-amine

5-(6,7-dimethoxyisoquinolin-1-yl)-N-isopropylpyridin-2-amine

Cat. No.: B13884478
M. Wt: 323.4 g/mol
InChI Key: DCKFIZZDIOVIJD-UHFFFAOYSA-N
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Description

5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6,7-dimethoxyisoquinoline with an appropriate pyridine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to partially saturated isoquinoline compounds.

Scientific Research Applications

5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6,7-dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6,7-Dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of isoquinoline and pyridine moieties allows for versatile applications in various fields of research.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

5-(6,7-dimethoxyisoquinolin-1-yl)-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C19H21N3O2/c1-12(2)22-18-6-5-14(11-21-18)19-15-10-17(24-4)16(23-3)9-13(15)7-8-20-19/h5-12H,1-4H3,(H,21,22)

InChI Key

DCKFIZZDIOVIJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C(C=C1)C2=NC=CC3=CC(=C(C=C32)OC)OC

Origin of Product

United States

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